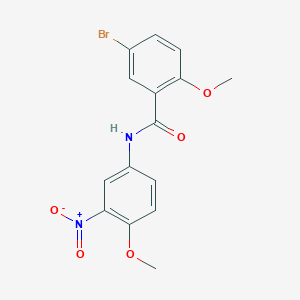![molecular formula C18H14N2O2 B4405551 4-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4405551.png)
4-[2-(8-quinolinyloxy)ethoxy]benzonitrile
描述
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ether synthesis from quinolin-6-ol and 4-(bromomethyl)benzonitrile, showcasing a method to link quinoline and benzonitrile moieties through an ethoxy linkage (Zhao et al., 2009). Another synthesis approach utilizes palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to form quinoline-4-one derivatives, indicating a versatile method for constructing complex quinoline-containing structures (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of 4-(6-Quinolyloxymethyl)benzonitrile reveals the phenyl ring of the benzonitrile group making a dihedral angle with the quinoline fragment, indicating the non-planar nature of the compound. The crystal structure is stabilized by intermolecular C—H⋯π interactions, which is significant for understanding its reactivity and properties in solid state (Zhao et al., 2009).
Chemical Reactions and Properties
Reactivity studies involving quinoline derivatives under various conditions demonstrate the potential of quinoline-containing compounds in forming diverse structures with interesting chemical properties. For instance, the reaction of ethoxymethylene-malonitrile with 4-hydroxy-2-quinolones leads to derivatives exhibiting remarkable fluorescence, suggesting the ability of such compounds to participate in reactions yielding functional materials with specific optical properties (Schmidt & Junek, 1978).
Physical Properties Analysis
The physical properties of quinoline and benzonitrile derivatives, such as crystalline phase behavior, fluorescence, and molecular geometry, are significantly influenced by their molecular structure. The presence of the quinoline and benzonitrile units, along with specific functional groups, can lead to materials with distinct optical and thermal properties, as demonstrated in various studies focused on quinoline derivatives (Percec et al., 1992).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in coordination polymers, are shaped by the structural elements of 4-[2-(8-quinolinyloxy)ethoxy]benzonitrile and its analogs. Studies on similar compounds have shown that the quinoline moiety can engage in complex formation with metals, leading to coordination polymers with potential applications in material science and catalysis (Luo et al., 2014).
属性
IUPAC Name |
4-(2-quinolin-8-yloxyethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-13-14-6-8-16(9-7-14)21-11-12-22-17-5-1-3-15-4-2-10-20-18(15)17/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVMHQBENMQHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)C#N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4405480.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4405486.png)

![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4405498.png)
![3-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4405509.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405515.png)
![N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride](/img/structure/B4405519.png)
![8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4405532.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)


![N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4405559.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4405575.png)